molecular formula C20H30Cl2Hf B1592955 Hafnium chloride 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide (1/2/2) CAS No. 85959-83-7

Hafnium chloride 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide (1/2/2)

Cat. No. B1592955
CAS RN: 85959-83-7
M. Wt: 519.8 g/mol
InChI Key: YPRLSLCBPOTFGE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hafnium chloride 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide (1/2/2) is a highly reactive compound belonging to the family of organometallic compounds known as hafnium organometallics. It is a colorless, crystalline solid with a melting point of 140°C. It is used in a variety of applications, including as a catalyst in organic synthesis, as an initiator for polymerization reactions, and as an additive in lubricants.

Scientific Research Applications

Catalytic Applications

Hafnium chloride complexes have been shown to be efficient catalysts in various chemical reactions. For example, the hafnium chloride tetrahydrofuran complex is an effective catalyst for Diels-Alder cycloadditions under solvent-free conditions, providing a simple procedure that can be carried out in the air atmosphere, which demonstrates the complex's stability and applicability in organic synthesis (Fringuelli et al., 2006). Similarly, hafnium salts have been used to catalyze the conjugate addition of heterocyclic compounds to α,β-unsaturated carbonyl compounds, highlighting their role in facilitating the formation of complex organic molecules with high yields (Kawatsura et al., 2007).

Materials Science and Polymerization

In the realm of materials science, hafnium complexes play a crucial role in the polymerization processes. For instance, a specific hafnium complex has been used for the controlled isospecific polymerization of α-olefins, resulting in polymers with perfect isotacticity and high molecular weights. This application underscores the potential of hafnium complexes in the development of new polymeric materials with precise structural control (Nakata et al., 2013).

Surface Modification

The formation of self-assembled monolayers on sol-gel processed hafnium oxide demonstrates the utility of hafnium complexes in surface science. These monolayers can significantly improve the interface between metal oxides and deposited materials, impacting the performance of electronic devices by modifying the dielectric properties and reducing leakage current (Ting et al., 2009).

Atomic Layer Deposition (ALD)

Hafnium-based complexes are pivotal in the atomic layer deposition of hafnium oxide, a material with significant applications in nanoelectronics due to its high dielectric constant. Research in this area explores the mechanisms and efficiency of using hafnium chloride and water as precursors for the deposition process, aiming to enhance the conformality and thickness control of the hafnium oxide films (Mukhopadhyay et al., 2008).

properties

IUPAC Name

hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H15.2ClH.Hf/c2*1-7-6-10(4,5)9(3)8(7)2;;;/h2*1-5H3;2*1H;/q2*-1;;;+4/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRLSLCBPOTFGE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Cl-].[Cl-].[Hf+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cl2Hf
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619901
Record name Hafnium chloride 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hafnium chloride 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide (1/2/2)

CAS RN

85959-83-7
Record name Hafnium chloride 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hafnium chloride 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide (1/2/2)
Reactant of Route 2
Hafnium chloride 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide (1/2/2)
Reactant of Route 3
Hafnium chloride 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide (1/2/2)
Reactant of Route 4
Hafnium chloride 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide (1/2/2)
Reactant of Route 5
Hafnium chloride 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide (1/2/2)
Reactant of Route 6
Hafnium chloride 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide (1/2/2)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.